molecular formula C11H13N3O2S B8403432 4-(2-[1,2,3]Triazol-1-yl-ethanesulfinylmethyl)-phenol

4-(2-[1,2,3]Triazol-1-yl-ethanesulfinylmethyl)-phenol

Cat. No. B8403432
M. Wt: 251.31 g/mol
InChI Key: JNTLOHAEYDCUMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-[1,2,3]Triazol-1-yl-ethanesulfinylmethyl)-phenol is a useful research compound. Its molecular formula is C11H13N3O2S and its molecular weight is 251.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-[1,2,3]Triazol-1-yl-ethanesulfinylmethyl)-phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-[1,2,3]Triazol-1-yl-ethanesulfinylmethyl)-phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-[1,2,3]Triazol-1-yl-ethanesulfinylmethyl)-phenol

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

4-[2-(triazol-1-yl)ethylsulfinylmethyl]phenol

InChI

InChI=1S/C11H13N3O2S/c15-11-3-1-10(2-4-11)9-17(16)8-7-14-6-5-12-13-14/h1-6,15H,7-9H2

InChI Key

JNTLOHAEYDCUMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)CCN2C=CN=N2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1.00 g (3.43 mmol) 1-[2-(4-allyloxy-phenylmethanesulfinyl)-ethyl]-1H-[1,2,3]triazole in 60 ml dichloromethane was added to a solution of 1.61 g (10.3 mmol) 1,3-dimethylbarbituric acid and 102 mg (0.09 mmol) Pd(PPh3)4 in 30 ml dichloromethane and stirred for 5 h at 50° C. The mixture was extracted with 3×50 ml sat. NaHCO3-solution and 20 ml water. The organic phase was discarded and the aqueous phase acidified with 2M HCl to pH=4, concentrated to a volume of 50 ml and adjusted to pH=1. After five extractions with ethyl acetate, the organic extracts were combined and dried over MgSO4. After evaporation the residue was purified by chromatography on silica gel (dichloromethane/methanol 100:2) to yield 0.84 g (97%) of 4-(2-[1,2,3]Triazol-1-yl-ethanesulfinylmethyl)-phenol.
Name
1-[2-(4-allyloxy-phenylmethanesulfinyl)-ethyl]-1H-[1,2,3]triazole
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
102 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 28.46 g (0.182 mol) 1,3-dimethyl-pyrimidine-2,4,6-trione and 1.81 g (1.57 mmol) tetrakis-(triphenylphosphine)-palladium in 600 ml dichloromethane was added dropwise a solution of 17.70 g (60.75 mmol) 1-[2-(4-allyloxy-phenylmethanesulfinyl)-ethyl]-1H-[1,2,3]triazole and stirring was continued for 6 hours at 45° C. It was allowed to cool down over night. The reaction mixture was extracted with three portions of sodium bicarbonate solution, then the aqueous phase was adjusted to pH 1 and extracted three times with ethyl acetate. The organic extract was dried and evaporated to yield 12.6 g (83%) 4-(2[1,2,3] triazol-1-yl-ethanesulfinylmethyl)-phenol as white solid.
Quantity
28.46 g
Type
reactant
Reaction Step One
Name
1-[2-(4-allyloxy-phenylmethanesulfinyl)-ethyl]-1H-[1,2,3]triazole
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

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